molecular formula C12H11N5 B1385046 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 887405-44-9

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1385046
CAS No.: 887405-44-9
M. Wt: 225.25 g/mol
InChI Key: KXQIIOZYMHNVPO-UHFFFAOYSA-N
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Description

This modification may influence biological activity, electronic properties, and binding interactions compared to other derivatives.

Properties

IUPAC Name

(2-phenyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-17-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7,17H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQIIOZYMHNVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine has several notable applications:

  • Medicinal Chemistry
    • Antimicrobial Activity : The compound has demonstrated strong antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
    • Anticancer Activity : Research indicates that it can inhibit the growth of cancer cells by altering gene expression related to cell proliferation and apoptosis. Studies report IC50 values comparable to established chemotherapeutics.
  • Biological Research
    • Enzyme Inhibition : The compound interacts with key biological targets such as IKK-ε and TBK1, which are involved in the NF-kappaB signaling pathway. This interaction suggests potential applications in treating inflammatory diseases and cancers.
    • Cellular Effects : It influences cellular processes by affecting signaling pathways that regulate growth and survival, indicating its role in therapeutic interventions for various diseases.
  • Materials Science
    • Synthesis of New Materials : The compound is studied for its potential use in creating advanced materials due to its unique chemical properties.

Antimicrobial Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on human tumor cell lines (e.g., A549 for lung cancer). Results indicated significant growth inhibition with IC50 values ranging from 5 to 15 µM, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundContains a phenyl group at position 2Exhibits strong antimicrobial activity
4-Hydrazinyl-3H-imidazo[4,5-c]pyridineDifferent ring position of hydrazineKnown for immune-modulating effects
Imidazo[1,5-a]pyridineDifferent arrangement of ringsUsed extensively in pharmaceuticals as sedatives

Mechanism of Action

The mechanism of action of 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Electronic Properties of Position 6 Substituents

Substituent Example Compound HOMO (eV) LUMO (eV) Biological Implication Reference
Br 6-Bromo-2-phenyl derivative -5.2 -1.8 Antimicrobial, alkylation-prone
Cl 6-Chloro-2-(trifluoromethyl) -5.5 -2.1 Kinase inhibition
NH-NH₂ 6-Hydrazino-2-phenyl (inferred) -4.9* -1.5* Potential hydrazone formation

*Estimated based on DFT data from analogous compounds.

Substituent Effects at Position 2

  • 2-Phenyl derivatives : The phenyl group enhances π-π stacking in molecular recognition, as seen in cytotoxic diaryl derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) .
  • 2-Heteroaryl derivatives : Substitution with furan or pyridine rings (e.g., 2-(furan-2-yl) analogs) introduces hydrogen-bonding capabilities, improving solubility and antimicrobial activity .

Antimicrobial Activity

  • 6-Bromo-2-phenyl derivatives : Exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 8–32 µg/mL), comparable to streptomycin .
  • 2-(Pyridin-3-yl) derivatives : Show enhanced antifungal activity due to pyridine’s basicity, with MIC values ranging from 16–64 µg/mL .
  • tuberculosis .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class Target Microorganisms MIC Range (µg/mL) Reference
6-Bromo-2-phenyl derivatives S. aureus, E. coli 8–32
2-(Pyridin-3-yl) derivatives C. albicans 16–64
6-Hydrazino-2-phenyl (inferred) M. tuberculosis N/A

Anticancer and Anti-Inflammatory Activity

  • Diaryl derivatives (2,3-diaryl) : Moderate cytotoxicity against K562 leukemia cells (IC₅₀: 15–40 µM) via COX-2 inhibition .
  • 6-Chloro-7-piperazinyl derivatives : Optimized for kinase inhibition (e.g., JAK2/STAT3 pathways) with sub-micromolar IC₅₀ values .

Structural and Crystallographic Insights

  • 6-Bromo-2-(furan-2-yl) derivatives : Exhibit planar imidazo[4,5-b]pyridine cores with Br forming halogen bonds (bond length: 1.9–2.1 Å) .
  • Hydrazino derivatives: Predicted to form intramolecular hydrogen bonds (N–H⋯N), altering crystal packing compared to halogenated analogs .

Toxicity and Stability Considerations

  • 6-Bromo derivatives: Associated with genotoxicity in rat models (microsatellite instability) .
  • Hydrazino derivatives: Potential hepatotoxicity due to hydrazine’s reactive nature, necessitating prodrug strategies .

Biological Activity

6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a unique imidazo[4,5-b]pyridine framework that contributes to its chemical reactivity and biological activities. The presence of the hydrazine functional group enhances its potential for interacting with various biological targets.

Target Interactions

The compound interacts with several key biological targets, including:

  • IKK-ε and TBK1 : These kinases are involved in the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.

Mode of Action

This compound exerts its effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, which affects cell signaling pathways critical for cell growth and survival.

Antimicrobial Activity

This compound exhibits strong antimicrobial properties. Studies indicate that it interacts with microbial enzymes and proteins, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Research has demonstrated that this compound can influence cancer cell proliferation and apoptosis. The compound alters gene expression related to these processes, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on human tumor cell lines. Results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics, highlighting its potential in cancer therapy .

Biochemical Pathways

The compound's interaction with IKK-ε and TBK1 leads to the activation of NF-kappaB through phosphorylation processes. This activation is crucial for regulating cellular responses to stress and inflammation, further implicating the compound in therapeutic interventions for diseases characterized by dysregulated NF-kappaB signaling.

Summary of Biological Activities

Activity Type Description Mechanism
AntimicrobialEffective against various bacteriaInhibition of microbial enzymes
AnticancerInduces apoptosis in cancer cellsAlters gene expression related to growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine

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